P(t-Bu)3PdG4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

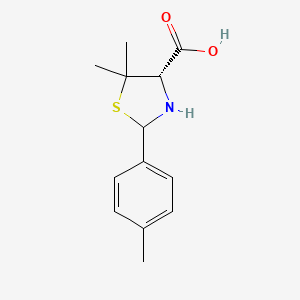

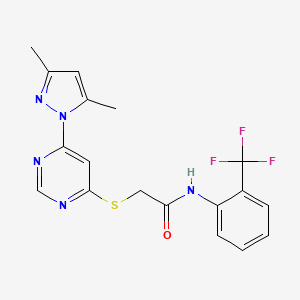

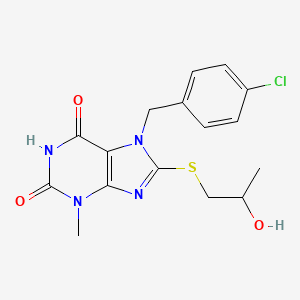

P(t-Bu)3PdG4 is a powerful ligand for classic cross-coupling reactions combined with the Buchwald Fourth Generation Palladacycle . It is bench-stable and soluble in most organic solvents .

Molecular Structure Analysis

The molecular formula of this compound is C26H43NO3PPdS+ . The molecular weight is 587.1 g/mol . The exact mass and monoisotopic mass are 586.17361 g/mol . The compound has a topological polar surface area of 63.8 Ų . The compound has a complexity of 715 .Chemical Reactions Analysis

This compound serves as an unusually reactive catalyst for Stille reactions of aryl chlorides and bromides . It can cross-couple an unprecedented array of aryl chlorides with a range of organotin reagents, including SnBu4 .Physical and Chemical Properties Analysis

This compound is a bench-stable compound that is soluble in most organic solvents . It has a molecular weight of 587.1 g/mol . The compound has a topological polar surface area of 63.8 Ų .Aplicaciones Científicas De Investigación

- Detalles: Este compuesto es estable en la plataforma y soluble en la mayoría de los disolventes orgánicos. Facilita reacciones como los acoplamientos cruzados de Buchwald-Hartwig, las reacciones de Heck, los acoplamientos de Hiyama y más .

- Detalles: A diferencia de otros ácidos orgánicos, el MSA es un ácido fuerte (pKa ≈ -1.9). Permanece estable frente a la oxidación y reducción químicas, lo que lo hace adecuado para la lixiviación de metales. Además, el MSA tiene baja toxicidad, es biodegradable y ofrece una alternativa ecológica a los ácidos tradicionales .

- Detalles: Su compatibilidad con la electrowinning (formación de oxígeno gaseoso en el ánodo) y la falta de reducción catódica del anión lo hacen ventajoso .

- Detalles: Es relevante para la metalurgia del cobre, zinc, cobalto, níquel y tierras raras. La naturaleza no oxidante del MSA permite una recuperación segura de los metales .

- Detalles: Su alta solubilidad y versatilidad lo hacen valioso en estos contextos. Además, el MSA puede formar lixiviantes fuertemente oxidantes cuando se combina con peróxido de hidrógeno .

Reacciones de Acoplamiento Cruzado

Hidrometalurgia

Síntesis de Alquilbencenos Lineales

Electroplateado y Baterías de Flujo Redox

Reciclaje de Metales y Recuperación de Productos al Final de su Vida Útil

Disolvente Especial y Catalizador

En resumen, P(t-Bu)3PdG4 y su componente ácido metanosulfónico desempeñan papeles fundamentales en diversos ámbitos científicos, desde la química sintética hasta la recuperación sostenible de metales. Sus propiedades únicas continúan inspirando aplicaciones innovadoras en varios campos. 🌟

Safety and Hazards

In case of inhalation, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the skin should be washed off with soap and plenty of water . In case of eye contact, the eyes should be flushed with water as a precaution . If swallowed, nothing should be given by mouth to an unconscious person, and the mouth should be rinsed with water .

Mecanismo De Acción

Target of Action

Methanesulfonic Acid; Methyl-(2-phenylphenyl)azanide; Palladium(2+); Tritert-butylphosphanium, also known as P(t-Bu)3PdG4, primarily targets the molecules involved in various cross-coupling reactions . The compound acts as a powerful ligand, facilitating these reactions .

Mode of Action

This compound interacts with its targets by acting as a catalyst in cross-coupling reactions . It forms a complex with the target molecules, thereby accelerating the reaction rate .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in cross-coupling reactions, such as the Buchwald-Hartwig, Suzuki-Miyaura, Stille, Sonogashira, Negishi, Heck, and Hiyama coupling reactions . The compound’s action can lead to the formation of new carbon-carbon and carbon-heteroatom bonds, which are key steps in many synthetic processes .

Pharmacokinetics

It is known that the compound is stable and soluble in most organic solvents , which could influence its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the formation of new bonds in target molecules . This can lead to the synthesis of new compounds, making this compound a valuable tool in organic chemistry .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in organic solvents can affect its availability for reactions . Additionally, the compound is bench-stable, suggesting that it can maintain its activity under standard laboratory conditions .

Análisis Bioquímico

Biochemical Properties

P(t-Bu)3PdG4: plays a crucial role in biochemical reactions as a ligand for palladium-catalyzed cross-coupling reactions. It interacts with various enzymes, proteins, and other biomolecules to facilitate these reactions. The compound’s interaction with palladium allows it to form stable complexes that can catalyze the formation of carbon-carbon and carbon-nitrogen bonds. These interactions are essential for the synthesis of complex organic molecules, including pharmaceuticals and natural products .

Cellular Effects

The effects of This compound on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of enzymes involved in oxidative stress responses and cellular detoxification processes. Additionally, This compound has been shown to impact the expression of genes related to cell proliferation and apoptosis, thereby influencing cell growth and survival .

Molecular Mechanism

At the molecular level, This compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound forms complexes with palladium, which then interact with substrates to facilitate cross-coupling reactions. These interactions can lead to the activation or inhibition of specific enzymes, thereby modulating biochemical pathways. Furthermore, This compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can change over time due to its stability and degradation properties. The compound is generally stable and maintains its activity over extended periods. Prolonged exposure to certain conditions, such as high temperatures or reactive chemicals, can lead to its degradation. This degradation can result in a loss of catalytic activity and changes in its effects on cellular function. Long-term studies have shown that This compound can have sustained effects on cellular processes, including gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At low doses, the compound can effectively catalyze biochemical reactions without causing significant toxicity. At higher doses, This compound can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are dose-dependent and can be mitigated by optimizing the dosage and administration protocols. Studies in animal models have shown that This compound can influence metabolic pathways and cellular functions in a dose-dependent manner .

Metabolic Pathways

This compound: is involved in various metabolic pathways, particularly those related to oxidative stress and detoxification. The compound interacts with enzymes such as cytochrome P450 and glutathione S-transferase, which play critical roles in metabolizing reactive oxygen species and detoxifying harmful compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. Additionally, This compound can modulate the activity of enzymes involved in energy metabolism, thereby influencing cellular energy production and utilization .

Propiedades

IUPAC Name |

methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+);tritert-butylphosphanium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N.C12H27P.CH4O3S.Pd/c1-14-13-10-6-5-9-12(13)11-7-3-2-4-8-11;1-10(2,3)13(11(4,5)6)12(7,8)9;1-5(2,3)4;/h2-7,9-10H,1H3;1-9H3;1H3,(H,2,3,4);/q-2;;;+2/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBFMRPSHDGPKAC-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[PH+](C(C)(C)C)C(C)(C)C.C[N-]C1=CC=CC=C1C2=CC=CC=[C-]2.CS(=O)(=O)O.[Pd+2] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H43NO3PPdS+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

587.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

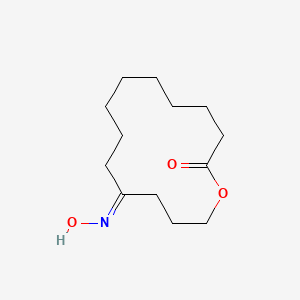

![1-(2-methylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2582953.png)

![10-chloro-7,7-dimethyl-1H,2H,3H,4H,6H,7H,11bH-piperazino[2,1-a]isoquinolin-4-one](/img/structure/B2582954.png)

![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2582962.png)

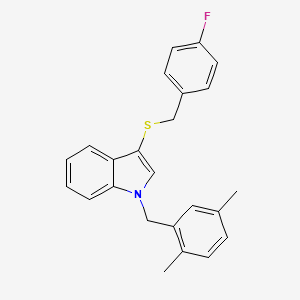

![2-{[5-(4-bromophenyl)-2-ethyl-2-methyl-2H-imidazol-4-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2582969.png)

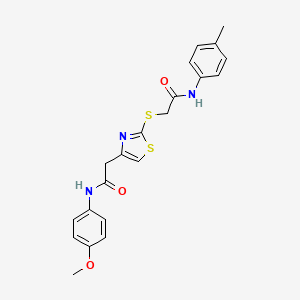

![6-[(5-{[(4-methylphenyl)methyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2582974.png)